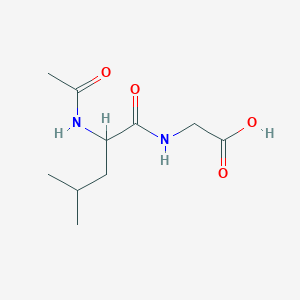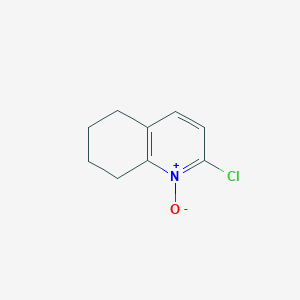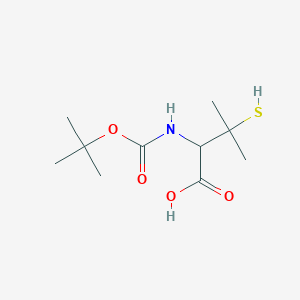![molecular formula C24H31ClN2O4 B12099308 [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride is a complex organic compound primarily used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed in the field of biochemistry and molecular biology for its role in the synthesis of peptides and proteins. The compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride typically involves the following steps:
Protection of Lysine: The lysine amino group is protected using the Fmoc group. This is achieved by reacting lysine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Methylation: The protected lysine is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the trimethylammonium group.
Formation of the Chloride Salt: The final step involves converting the compound into its chloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of lysine are protected using Fmoc-Cl in industrial reactors.
Automated Methylation: Automated systems are used to methylate the protected lysine efficiently.
Purification and Crystallization: The final product is purified through crystallization and filtration processes to obtain the chloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethylammonium group.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Methylation: Methyl iodide and potassium carbonate in anhydrous conditions.
Major Products
Deprotected Lysine Derivative: Removal of the Fmoc group yields the free amino form of the lysine derivative.
Substituted Derivatives: Nucleophilic substitution can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is crucial for the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form long peptide chains.
Biology
In biological research, it is used to study protein-protein interactions, enzyme functions, and cellular processes. The compound’s ability to form stable peptide bonds makes it valuable for creating peptide libraries for screening and identifying biologically active peptides.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. Peptides synthesized using this compound can be used in drug development, particularly in designing peptide-based drugs for various diseases.
Industry
Industrially, it is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during peptide chain elongation. Upon deprotection, the free amino group can participate in forming peptide bonds, facilitating the synthesis of complex peptides. The trimethylammonium group enhances the solubility and stability of the compound, making it easier to handle in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-dimethylazanium;chloride: Similar structure but with a dimethylammonium group instead of trimethylammonium.
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;bromide: Similar structure but with a bromide counterion instead of chloride.
Uniqueness
The presence of the trimethylammonium group in [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride provides enhanced solubility and stability compared to its dimethylammonium counterpart. The chloride counterion also offers better compatibility with various solvents and reagents used in peptide synthesis.
This compound’s unique combination of protecting groups and functional groups makes it a versatile and valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C24H31ClN2O4 |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-[1-carboxy-5-(trimethylazaniumyl)pentyl]-1-(9H-fluoren-9-ylmethoxy)methanimidate;hydrochloride |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H |
InChI Key |
XUJRNPVABVHOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)N=C([O-])OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)


![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)

![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)

![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)

![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)


